2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine
CAS No.: 4515-24-6
Cat. No.: VC20750072
Molecular Formula: C14H22N2O8
Molecular Weight: 346.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4515-24-6 |
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Molecular Formula | C14H22N2O8 |
Molecular Weight | 346.33 g/mol |
IUPAC Name | [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1 |
Standard InChI Key | DKGKXBJJPLBTOQ-DHGKCCLASA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C |
Introduction
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, commonly referred to as a derivative of glucosamine, is a chemically synthesized glycoside that plays a significant role in glycochemistry. This compound is characterized by its acetylation at the hydroxyl groups on the glucopyranose ring, which enhances its stability and reactivity in various chemical processes.
Structural Representation
The structural representation of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine can be depicted as follows:
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IUPAC Name: [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate
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SMILES: CC(=O)N[C@@H]1C@HOC(=O)C
Synthesis and Applications
The synthesis of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine typically involves multiple steps of acetylation and protection of functional groups to ensure specificity in reactions. This compound serves as an essential intermediate in the development of neoglycoproteins and glycolipids, which are vital for studying carbohydrate-based interactions in biological systems.
Applications in Research
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Glycoconjugate Development: This compound is utilized extensively in the synthesis of glycoconjugates that mimic cell surface structures critical for biological recognition processes.
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Chemical Modifications: The acetyl groups protect hydroxyl functions during chemical reactions, allowing for targeted modifications without undesired side reactions.
Biological Significance
The biological significance of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine lies in its role in:
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Cell Signaling: It aids in understanding the roles of sugars in cell signaling and immune responses.
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Diagnostics: The compound's azide functionality enables its use in carbohydrate-based sensors for specific biomolecule detection.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Molecular Weight | CAS Number |
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2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine | C14H22N2O8 | 346.33 g/mol | 4515-24-6 |
Azido 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside | C14H22N4O8 | 372.33 g/mol | 6205-69-2 |
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside | C21H27NO9 | 437.44 g/mol | 13341-66-3 |
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